molecular formula C15H22N4 B13819755 4-(3-Diethylaminopropylamino)quinazoline

4-(3-Diethylaminopropylamino)quinazoline

Cat. No.: B13819755
M. Wt: 258.36 g/mol
InChI Key: WSNJCFGWYFJTCL-UHFFFAOYSA-N
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Description

4-(3-Diethylaminopropylamino)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Diethylaminopropylamino)quinazoline typically involves the reaction of quinazoline derivatives with diethylaminopropylamine. One common method includes the use of a microwave-assisted reaction, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Diethylaminopropylamino)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

4-(3-Diethylaminopropylamino)quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Diethylaminopropylamino)quinazoline involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-(3-Diethylaminopropylamino)quinazoline is unique due to its specific diethylaminopropylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C15H22N4/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18)

InChI Key

WSNJCFGWYFJTCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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